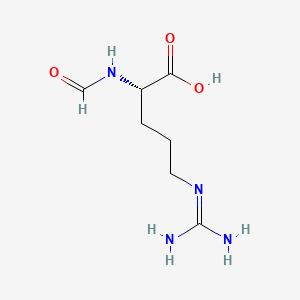

N2-Formyl-L-arginine

説明

Fundamental Significance of N2-Formyl-L-Arginine as a Formylated Amino Acid Derivative

The primary significance of N2-Formyl-L-arginine stems from its nature as a formylated amino acid. The formylation of the N-terminus of amino acids is a critical process in prokaryotic protein synthesis. ontosight.aiwikipedia.org The formyl group, added to methionine to form N-formylmethionine (fMet), is essential for the initiation of translation in bacteria, a feature that distinguishes it from eukaryotic protein synthesis. wikipedia.orgnih.gov

While fMet is the canonical initiator, the study of other formylated amino acids like N2-Formyl-L-arginine is important for several reasons:

Understanding Prokaryotic Metabolism: Research into how bacteria handle various formylated compounds provides insight into their metabolic pathways. For instance, studies on Staphylococcus aureus have shown that the absence of protein formylation affects specific metabolic processes, including the anaerobic degradation of arginine. nih.gov

Innate Immunity: The mammalian immune system recognizes formylated peptides, which are often released by bacteria or damaged mitochondria, as signals of danger. nih.gov These molecules act as chemoattractants for immune cells like neutrophils, binding to formyl peptide receptors (FPRs) and triggering inflammatory responses. wikipedia.orgontosight.ai Studying compounds like N2-Formyl-L-arginine helps to elucidate the structural requirements for FPR activation.

Chemical Synthesis and Drug Design: Formylated amino acids are valuable building blocks in the synthesis of complex molecules and peptidomimetics, which are compounds that mimic the structure of peptides. researchgate.net The unique properties conferred by the formyl group can be exploited in the design of novel peptides and proteins with specific functions. ontosight.ai

Current Research Trajectories and Emerging Paradigms in N2-Formyl-L-Arginine Studies

Current research involving N2-Formyl-L-arginine is multifaceted, though it is often studied as part of a larger group of arginine derivatives or formylated compounds rather than in isolation.

Key Research Areas:

Metabolic Studies: The role of arginine and its derivatives in nitrogen metabolism is a significant area of research. frontiersin.orgnih.gov Arginine has the highest nitrogen-to-carbon ratio among the proteinogenic amino acids, making it a key player in nitrogen storage and transport in various organisms. frontiersin.orgnih.gov Studies on the metabolism of arginine derivatives, including its formylated form, can shed light on cellular adaptation to metabolic stress. nih.gov For example, research has explored how the anaerobic degradation of arginine via the arginine deiminase pathway is impacted by protein formylation. nih.gov

Inhibitor and Probe Development: Derivatives of L-arginine are frequently synthesized to act as inhibitors or probes for enzymes involved in arginine metabolism, such as nitric oxide synthase (NOS) or arginase. frontiersin.org N2-substituted arginine analogs are investigated for their ability to modulate these pathways. For instance, N2-Methyl-L-arginine has been identified as a selective inhibitor of L-arginine uptake. medchemexpress.com While N2-Formyl-L-arginine is not a prominent inhibitor itself, its synthesis contributes to the broader chemical space explored for developing such tools.

Synthetic Methodology: There is ongoing research into developing milder and more efficient methods for the N-formylation of amino acids and peptides. chemrxiv.org These new synthetic routes can facilitate the creation of libraries of formylated compounds, including N2-Formyl-L-arginine, for screening in various biological assays. chemrxiv.org

Emerging Paradigms: The paradigm is shifting from viewing formylated amino acids solely as bacterial components to recognizing their broader roles in cell signaling and as potential biomarkers. The involvement of formylated peptides in modulating the innate immune system is a particularly active area of investigation. wikipedia.orgnih.govontosight.ai While much of this research has focused on N-formylmethionine-containing peptides, the principles could extend to peptides incorporating other formylated amino acids, warranting further study into the specific biological activities of compounds like N2-Formyl-L-arginine.

Structure

3D Structure

特性

CAS番号 |

93964-76-2 |

|---|---|

分子式 |

C7H14N4O3 |

分子量 |

202.21 g/mol |

IUPAC名 |

(2S)-5-(diaminomethylideneamino)-2-formamidopentanoic acid |

InChI |

InChI=1S/C7H14N4O3/c8-7(9)10-3-1-2-5(6(13)14)11-4-12/h4-5H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t5-/m0/s1 |

InChIキー |

MBDCBOQSTZRKJP-YFKPBYRVSA-N |

異性体SMILES |

C(C[C@@H](C(=O)O)NC=O)CN=C(N)N |

正規SMILES |

C(CC(C(=O)O)NC=O)CN=C(N)N |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of N2 Formyl L Arginine

Precursor Identification and Elucidation of the Formyl Group Origin in N2-Formyl-L-Arginine Biosynthesis

The immediate precursor for the biosynthesis of N2-Formyl-L-arginine is the amino acid L-arginine. The biosynthesis of L-arginine itself is a well-established pathway, originating from glutamate. embopress.orgwikipedia.org Glutamate is converted to ornithine, which then enters the urea (B33335) cycle to be converted to L-arginine. embopress.orgwikipedia.org

The origin of the formyl group (-CHO) is a critical aspect of the biosynthesis of N2-Formyl-L-arginine. In biological systems, there are two primary donors of formyl groups:

10-Formyltetrahydrofolate (10-fTHF): This is a key intermediate in one-carbon metabolism and is the formyl donor for the synthesis of purines and for the formylation of methionyl-tRNAfMet to N-formylmethionine in prokaryotes. nih.gov The enzyme methionyl-tRNA formyltransferase catalyzes this latter reaction. nih.gov

Formyl-CoA: This molecule can also serve as a formyl donor. For instance, histone formylation, which can occur on lysine (B10760008) and arginine residues, is thought to utilize formyl-CoA. researchgate.net

It is highly probable that one of these molecules serves as the formyl donor for the synthesis of N2-Formyl-L-arginine, although the specific donor and the context of the reaction (e.g., as a free molecule or as a residue in a peptide) may vary.

Enzymology of N2-Formyl-L-Arginine Formation

The formation of N2-Formyl-L-arginine is presumed to be an enzyme-catalyzed reaction, likely involving a specific formyltransferase.

A specific N2-Formyl-L-arginine formyltransferase has not yet been definitively isolated and characterized. However, the existence of formyltransferases that act on other amino acids and proteins provides a strong basis for the putative existence of an enzyme for L-arginine. For example, methionyl-tRNA formyltransferase specifically formylates methionine attached to initiator tRNA. nih.gov More recently, a formyltransferase, GvgI, has been identified in the biosynthesis of 4-formylaminooxyvinylglycine, and it demonstrates activity towards amino acids with a side-chain amine. nsf.gov While not specific for L-arginine, the discovery of GvgI and its homologues as a distinct group of amino acid N-formyltransferases suggests that other such enzymes with different specificities are likely to exist in nature. nsf.gov

The proposed catalytic mechanism for a putative N2-Formyl-L-arginine formyltransferase would likely follow a similar pattern to other known formyltransferases. The reaction would involve the binding of both L-arginine and the formyl donor (e.g., 10-fTHF or formyl-CoA) to the active site of the enzyme. A nucleophilic attack from the alpha-amino group of L-arginine onto the carbonyl carbon of the formyl group would lead to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would result in the transfer of the formyl group to L-arginine and the release of the products, N2-Formyl-L-arginine and the spent donor molecule (e.g., tetrahydrofolate or CoA).

The catalytic cycle of formylmethanofuran:tetrahydromethanopterin formyltransferase, though involving different coenzymes, illustrates a general mechanism of formyl transfer that proceeds via a nucleophilic attack. researchgate.net

Without the isolation of a specific N2-Formyl-L-arginine formyltransferase, its substrate specificity and kinetic parameters remain to be determined. It is reasonable to speculate that such an enzyme would exhibit high specificity for L-arginine as the acceptor substrate. The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate (kcat), would need to be experimentally determined once the enzyme is identified.

For context, kinetic studies on other enzymes involved in arginine metabolism, such as those in Mycobacterium tuberculosis, have been conducted. For example, the initial enzyme in L-arginine biosynthesis in this organism, which converts L-glutamate to α-N-acetyl-L-glutamate, has known Km and kcat values for its substrates. nih.gov

Mechanistic Studies of Formyl Group Transfer and Catalytic Cycles

Catabolism and Deformylation Pathways of N2-Formyl-L-Arginine

The breakdown of N2-Formyl-L-arginine would involve the removal of the formyl group, a reaction catalyzed by a deformylase enzyme.

While a specific N2-Formyl-L-arginine deformylase has not been characterized, the family of peptide deformylases (PDFs) are strong candidates for this role. PDFs are metalloenzymes that are essential in prokaryotes for removing the N-terminal formyl group from nascent polypeptide chains, most notably from N-formylmethionine. wikipedia.orgnih.gov

Studies on the substrate specificity of Escherichia coli peptide deformylase have shown that it can act on a variety of N-formylated tetrapeptides. nih.gov A consensus sequence for potent substrates was identified as formyl-Met-X-Z-Tyr, where Z can be lysine or arginine, indicating that the enzyme can accommodate and process peptides containing arginine. nih.gov This suggests that a formyl group attached to an arginine residue within a peptide can be a substrate for PDF.

Furthermore, some deformylases have been shown to act on free N-formylated amino acids. For instance, formylaspartate deformylase (EC 3.5.1.8) specifically catalyzes the hydrolysis of N-formyl-L-aspartate to formate (B1220265) and L-aspartate. wikipedia.org Additionally, acetylornithine deacetylase (ArgE) from E. coli, which is involved in arginine biosynthesis, has been shown to have activity towards N-formyl-L-methionine, highlighting a degree of promiscuity in these types of enzymes. uniprot.org This evidence supports the hypothesis that a deformylase, potentially a member of the peptide deformylase family or a yet-to-be-identified specific enzyme, is responsible for the catabolism of free N2-Formyl-L-arginine.

Metabolic Fates and Intermediates of N2-Formyl-L-Arginine Degradation

The precise metabolic fate of N2-Formyl-L-arginine in various biological systems is not yet fully elucidated. However, based on its chemical structure, several potential degradation pathways can be hypothesized. One likely route involves the deformylation of N2-Formyl-L-arginine to yield L-arginine and a one-carbon unit. This reaction would be catalyzed by a specific deformylase enzyme.

Once formed, L-arginine can enter its well-established metabolic pathways. It can be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-citrulline. Alternatively, arginase can hydrolyze L-arginine to L-ornithine and urea, a key step in the urea cycle. L-ornithine can then be further metabolized into other polyamines or serve as a precursor for the synthesis of proline and glutamate.

Another potential, though less characterized, fate of N2-Formyl-L-arginine could involve its direct conversion to other formylated derivatives or its incorporation into specific peptides. The intermediates in such pathways would depend on the specific enzymatic machinery present in the organism or tissue.

| Potential Intermediate | Precursor | Enzyme | Subsequent Product |

| L-Arginine | N2-Formyl-L-arginine | Deformylase | L-Citrulline, Urea, L-Ornithine |

| L-Citrulline | L-Arginine | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO) |

| L-Ornithine | L-Arginine | Arginase | Urea, Polyamines, Proline, Glutamate |

Regulatory Mechanisms Governing N2-Formyl-L-Arginine Biosynthesis and Catabolism

The regulatory mechanisms controlling the biosynthesis and breakdown of N2-Formyl-L-arginine are largely unknown and represent a significant gap in our understanding. The formation of N2-Formyl-L-arginine is likely a tightly regulated process, dependent on the availability of its precursors, L-arginine and a formyl group donor. The enzymatic activity responsible for its synthesis would be a key regulatory point, potentially influenced by substrate availability, product inhibition, or allosteric regulation.

Similarly, the catabolism of N2-Formyl-L-arginine would be governed by the expression and activity of the enzymes involved in its degradation. For instance, the expression of a putative N2-Formyl-L-arginine deformylase could be induced or repressed in response to cellular needs for L-arginine or to prevent the accumulation of the formylated compound. The regulation of the downstream pathways, such as the urea cycle and nitric oxide synthesis, would also indirectly influence the metabolic flux of N2-Formyl-L-arginine.

Further research is required to identify the specific enzymes and regulatory factors that govern the metabolic pathways of N2-Formyl-L-arginine. Elucidating these mechanisms will provide a more complete picture of its physiological role.

Enzymatic Mechanisms and Biological Roles of N2 Formyl L Arginine

Role of N2-Formyl-L-Arginine in Prokaryotic Protein Synthesis Initiation

The initiation of protein synthesis in prokaryotes is a fundamental biological process that overwhelmingly utilizes N-formylmethionine (fMet) as the initiating amino acid. nih.govwikipedia.orgquora.com This process involves the formylation of methionine attached to a specialized initiator tRNA (tRNAfMet), a reaction catalyzed by methionyl-tRNA formyltransferase (MTF). acs.orgnih.gov The formyl group is crucial as it blocks the amino group of methionine, preventing it from forming a peptide bond at the N-terminus and ensuring it is recognized by the initiation machinery. nih.govmicrobialcell.com While some sources suggest a role for N2-Formyl-L-arginine in this process ontosight.ai, the vast body of scientific literature does not support its function as a primary initiator amino acid in the canonical prokaryotic translation pathway. The following sections will detail the established mechanisms involving fMet, which provide the framework for understanding how a formylated amino acid participates in protein synthesis initiation.

The key enzyme in the formylation step of initiation is methionyl-tRNA formyltransferase (MTF). acs.org This enzyme specifically recognizes and binds to methionyl-tRNAfMet, catalyzing the transfer of a formyl group from N10-formyltetrahydrofolate to the α-amino group of the methionine residue. acs.org The specificity of MTF is critical; it does not formylate methionine attached to the elongator tRNA (tRNAMet), nor does it typically act on other aminoacyl-tRNAs. acs.org

Interestingly, studies on the structure and function of E. coli MTF have revealed the importance of a specific arginine residue within the enzyme itself for its catalytic activity. An invariant arginine at position 42 (Arg42), located within a 16-amino acid insertion loop unique to eubacterial MTFs, plays a critical role in both substrate binding and catalysis. acs.orgnih.govacs.org This arginine residue is thought to make functional contacts with the acceptor stem of the initiator tRNA, highlighting a crucial protein-RNA interaction. nih.govacs.org However, this pertains to an arginine residue as part of the enzyme's structure, not as a substrate for formylation in the initiation of protein synthesis. There is currently no substantial evidence for a distinct formyltransferase that specifically acts on L-arginine-tRNA for the purpose of translation initiation.

The ability of an aminoacyl-tRNA to be formylated and to act as an initiator is determined by specific structural features of the tRNA molecule itself. The initiator tRNA, tRNAfMet, possesses unique sequence elements that distinguish it from all other tRNA molecules, including the elongator tRNAMet. acs.org

Key determinants for formylation are concentrated in the acceptor stem of the initiator tRNA. acs.orgnih.gov A crucial feature is the absence of a Watson-Crick base pair between the first and 72nd nucleotides at the end of the acceptor stem. acs.org This "unpaired" status is a critical recognition element for methionyl-tRNA formyltransferase. acs.org Mutations that create a base pair at this position significantly impair formylation. acs.org While a hypothetical N2-Formyl-L-arginyl-tRNA would need to be integrated into a similarly specialized initiator tRNA, the existing evidence points exclusively to the recognition of features on tRNAfMet by the known formylation machinery.

Table 1: Key Structural Features of Prokaryotic Initiator tRNA (tRNAfMet)

| Feature | Description | Significance for Initiation |

| Unpaired 1-72 Nucleotides | The nucleotide at position 1 is not base-paired with the nucleotide at position 72 in the acceptor stem. | A primary recognition site for methionyl-tRNA formyltransferase (MTF). |

| Three Consecutive G-C Pairs | The anticodon stem contains three consecutive Guanine-Cytosine base pairs. | Contributes to the unique structure recognized by the ribosomal P-site. nih.gov |

| Modified Anticodon Loop | The anticodon loop has a specific conformation and often contains modified nucleosides. | Facilitates binding to the start codon (typically AUG) in the ribosomal P-site. |

The formation of the 70S initiation complex in prokaryotes is a multi-step process involving the mRNA, the 30S and 50S ribosomal subunits, and three initiation factors (IF1, IF2, and IF3). The formylated initiator tRNA, fMet-tRNAfMet, plays a central role.

The initiation factor IF2, a GTP-binding protein, specifically recognizes and binds to fMet-tRNAfMet, distinguishing it from the unformylated Met-tRNAfMet and all other elongator tRNAs. nih.gov This complex is then guided to the P-site (peptidyl site) of the 30S ribosomal subunit, which is already bound to the mRNA and initiation factor IF3. The anticodon of the fMet-tRNAfMet base-pairs with the start codon on the mRNA. The subsequent binding of the 50S subunit leads to GTP hydrolysis by IF2 and the release of the initiation factors, forming the functional 70S ribosome ready for the elongation phase. nih.gov

For N2-Formyl-L-arginine to participate in this process, it would need to be attached to an initiator tRNA and be specifically recognized by IF2. The high fidelity of the initiation process, which relies on the specific interactions between fMet-tRNAfMet and IF2, makes the incorporation of other formylated amino acids at this stage highly unlikely under normal physiological conditions.

Structural Requirements for Integration into Initiator tRNA Structures

N2-Formyl-L-Arginine in Protein Modifications and Post-Translational Processes

Post-translational modifications (PTMs) significantly expand the functional diversity of the proteome. While arginine residues are known to undergo various PTMs, such as methylation and citrullination creative-proteomics.comembopress.orgnih.gov, direct evidence for N2-formylation of arginine as a common, enzymatically regulated PTM is limited. Formylation of other amino acids, notably lysine (B10760008), has been identified as a PTM, often arising from cellular metabolites. pnas.orgpnas.org

The enzymatic transfer of a formyl group from a donor molecule to a protein or peptide is a known biochemical reaction. In the context of N-formylation, this is often associated with N10-formyltetrahydrofolate as the formyl donor, as seen in the synthesis of fMet-tRNAfMet. acs.org

Hypothetically, if N2-Formyl-L-arginine were to act as a formyl donor for the post-translational modification of other proteins, it would likely involve a specific formyltransferase enzyme. Such an enzyme would recognize N2-Formyl-L-arginine as a substrate and catalyze the transfer of its formyl group to a specific amino acid residue (e.g., lysine or another arginine) on a target protein. However, the scientific literature has not yet characterized such a specific enzymatic pathway.

Alternatively, non-enzymatic formylation of proteins can occur. For instance, N-formylation of lysine residues in histones has been reported to arise from endogenous formaldehyde. pnas.org Similarly, incubation of proteins in formic acid can lead to the formylation of lysine, serine, and threonine residues. researchgate.net It is conceivable that under certain physiological or pathological conditions leading to the accumulation of N2-Formyl-L-arginine, it could potentially contribute to non-enzymatic formylation of other molecules, but this remains speculative.

The identification of post-translationally modified proteins is a key task in proteomics, primarily accomplished using mass spectrometry (MS). rsc.org The identification of a specific modification, such as formylation, relies on detecting a characteristic mass shift in the modified peptide fragments. A formyl group adds 27.9949 Da to the monoisotopic mass of a peptide. expasy.org

Proteomic workflows for identifying formylated proteins typically involve the following steps:

Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides using a protease like trypsin.

Peptide Separation: The resulting peptide mixture is separated, often using liquid chromatography (LC).

Mass Spectrometry Analysis: The separated peptides are analyzed by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the intact peptides. In the second stage, selected peptides are fragmented, and the masses of the fragments are measured.

Database Searching: The experimental MS/MS spectra are searched against protein sequence databases to identify the peptides. The search algorithms can be configured to consider potential PTMs, including a mass shift corresponding to formylation on specific amino acid residues.

While methods for the proteomic identification of N-formyllysine and other arginine modifications like methylation are established creative-proteomics.compnas.org, specific large-scale proteomic studies aimed at identifying N2-formylarginine-modified proteins are not yet prominent in the literature. The successful identification of such modifications would require high-resolution mass spectrometry to confidently assign the +27.9949 Da mass shift to arginine residues within a peptide sequence.

Table 2: Common Post-Translational Modifications of Arginine

| Modification | Enzymatic Machinery | Functional Consequences |

| Methylation | Protein Arginine Methyltransferases (PRMTs) | Alters protein-protein and protein-nucleic acid interactions, involved in transcription, DNA repair, and signal transduction. creative-proteomics.comembopress.org |

| Citrullination (Deimination) | Peptidyl Arginine Deiminases (PADs) | Loss of positive charge, leading to changes in protein structure and function; implicated in autoimmune diseases. nih.govwikipedia.org |

| ADP-ribosylation | ADP-ribosyltransferases (ARTs) | Involved in DNA repair, transcription, and cell signaling. |

| Phosphorylation | Protein Kinases | Can regulate protein activity and signaling pathways. |

Exploration of Formyl Group Transfer Mechanisms from N2-Formyl-L-Arginine to Proteins or Peptides

Interaction of N2-Formyl-L-Arginine with Other Enzyme Systems

While the canonical roles of N-formylated amino acids are primarily associated with protein synthesis initiation in prokaryotes, N2-Formyl-L-arginine and similar compounds can also interact with a variety of other enzyme systems. These interactions are often non-canonical, meaning they fall outside the primary, well-established metabolic pathways for this molecule. The presence of the N-terminal formyl group alters the chemical properties of L-arginine, allowing it to be recognized as a substrate or inhibitor by enzymes that typically act on other acylated amino acids or arginine analogues.

N2-Formyl-L-Arginine as a Substrate or Inhibitor in Non-Canonical Enzymatic Reactions

Research has shown that enzymes with broad substrate specificity can recognize and process N-formylated amino acids. A notable example is found in the enzyme family of deacetylases, which typically hydrolyze N-acetylated compounds.

N2-Formyl-L-arginine as a Putative Substrate for Deacylases:

Enzymes such as acetylornithine deacetylase (ArgE), a key enzyme in the arginine biosynthesis pathway, exhibit broad substrate specificity. researchgate.net While its primary role is the hydrolysis of N-acetyl-L-ornithine, studies on ArgE from Escherichia coli have demonstrated its ability to hydrolyze other N-acylated amino acids. researchgate.net For instance, N2-formyl-L-methionine has been identified as a substrate for this enzyme. mdpi.com This suggests that the active site can accommodate a formyl group in place of an acetyl group, opening the possibility that N2-Formyl-L-arginine could also serve as a substrate for ArgE or other related amidohydrolases. The hydrolysis of the formyl group from N2-Formyl-L-arginine would release L-arginine and formate (B1220265), representing a potential catabolic pathway or a mechanism for recycling formylated amino acids.

N2-Formyl-L-arginine as a Potential Inhibitor:

Given its structural similarity to L-arginine, N2-Formyl-L-arginine can be hypothesized to act as a competitive inhibitor for enzymes that utilize L-arginine as a substrate. Key examples include nitric oxide synthase (NOS) and arginase.

Nitric Oxide Synthase (NOS): This enzyme class converts L-arginine to nitric oxide (NO) and citrulline. The activity of NOS is known to be inhibited by various L-arginine analogues where the alpha-amino group is modified. researchgate.net Although direct inhibition by N2-Formyl-L-arginine has not been extensively documented in the available literature, the modification at the N2 position could allow it to bind to the active site of NOS, thereby competing with L-arginine and reducing NO production.

Arginase: This enzyme hydrolyzes L-arginine to ornithine and urea (B33335), playing a crucial role in the urea cycle. uniroma1.it Arginase activity is inhibited by various arginine derivatives. uniroma1.itscholaris.ca The formylation of the alpha-amino group in N2-Formyl-L-arginine could potentially interfere with the proper positioning of the substrate in the arginase active site, leading to competitive inhibition.

Table 1: Examples of Arginine Analogues as Enzyme Inhibitors

| Enzyme | Inhibitor | Type of Inhibition | Reference |

|---|---|---|---|

| Nitric Oxide Synthase (NOS) | NG-Nitro-L-arginine (L-NNA) | Competitive | researchgate.net |

| Nitric Oxide Synthase (NOS) | NG-Methyl-L-arginine (L-NMA) | Competitive | researchgate.net |

| Arginase | N-hydroxy-nor-L-arginine (nor-NOHA) | Competitive | cymitquimica.com |

| Arginase | L-Ornithine | Competitive | uniroma1.it |

Impact on Enzyme Kinetics and Allosteric Regulation

The interaction of N2-Formyl-L-arginine with enzyme systems can significantly impact their kinetic parameters and regulatory mechanisms.

Impact on Enzyme Kinetics:

When acting as a substrate for an enzyme like acetylornithine deacetylase, N2-Formyl-L-arginine would be expected to have its own characteristic Michaelis-Menten kinetic parameters (KM and Vmax). While specific data for N2-Formyl-L-arginine is scarce, data for the related compound, N2-formyl-L-methionine, with E. coli acetylornithine deacetylase provides insight into how such enzymes interact with N-formylated substrates. mdpi.com

Table 2: Kinetic Parameters of E. coli Acetylornithine Deacetylase with Various Substrates

| Substrate | KM (mM) | Reference |

|---|---|---|

| N2-acetyl-L-ornithine | 0.00156 - 2.5 | mdpi.com |

| N2-acetyl-L-methionine | 0.81 | mdpi.com |

| N2-formyl-L-methionine | 2.0 | mdpi.com |

The KM value of 2.0 mM for N2-formyl-L-methionine indicates a lower binding affinity compared to the primary substrate, N2-acetyl-L-ornithine. mdpi.com A similar trend would be anticipated for N2-Formyl-L-arginine, where the formyl group, being smaller than the acetyl group, might lead to less optimal binding in an active site adapted for acetylated substrates. This would result in a higher KM value, signifying that a higher concentration of N2-Formyl-L-arginine is required to achieve half of the maximum reaction velocity.

Impact on Allosteric Regulation:

L-arginine is known to act as an allosteric regulator for several enzymes, meaning it binds to a site other than the active site to modulate enzyme activity. nih.gov For example, N-acetylglutamate synthase (NAGS), the enzyme catalyzing the first step in arginine biosynthesis in many microorganisms, is allosterically inhibited by L-arginine. nih.gov Conversely, a protein acetyltransferase from Micromonospora aurantiaca is allosterically activated by L-arginine.

N2-Formyl-L-arginine, as an L-arginine derivative, has the potential to act as an allosteric modulator for these and other enzymes. The presence of the formyl group could influence its binding to the allosteric site in several ways:

It might mimic L-arginine, binding to the same allosteric site and triggering a similar regulatory response (inhibition or activation).

It could act as an antagonist, binding to the allosteric site without triggering the conformational change, thereby blocking the regulatory effect of L-arginine.

The formyl group could alter the binding affinity for the allosteric site compared to L-arginine, leading to a modified regulatory response.

The allosteric regulation by arginine often involves specific electrostatic and hydrogen-bonding interactions with the amino and guanidinium (B1211019) groups. nih.gov The formylation of the alpha-amino group would alter these interactions, potentially changing the strength and nature of the allosteric effect. This represents a potential mechanism by which fluctuations in the levels of formylated amino acids could influence metabolic pathways beyond protein synthesis.

Advanced Analytical Methodologies for N2 Formyl L Arginine Research

Chromatographic Separation and Quantification Techniques for N2-Formyl-L-Arginine

Chromatography is a fundamental technique for the separation and quantification of N2-Formyl-L-arginine from complex biological matrices. Various liquid and gas chromatography methods have been developed and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. For N2-Formyl-L-arginine, reverse-phase (RP) HPLC methods are commonly employed. sielc.com The development of a successful HPLC method involves careful selection and optimization of several parameters to achieve adequate separation and quantification.

A key aspect of method development is the choice of the stationary phase (column). Columns such as Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity, have been utilized for the analysis of N2-Formyl-L-arginine. sielc.com Other columns, like the Obelisc R, which contains embedded ionic groups, are suitable for retaining polar compounds like arginine and could be adapted for its formylated counterpart. sielc.com The selection of the mobile phase is equally critical. A typical mobile phase for RP-HPLC analysis of N2-Formyl-L-arginine consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous buffer. sielc.comijirt.org The pH of the buffer and the gradient of the organic solvent are optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and water with phosphoric acid can be used. sielc.com However, for applications requiring mass spectrometry detection, volatile buffers like formic acid are substituted for phosphoric acid. sielc.com

Detection is another important consideration. Since many amino acids lack a strong chromophore, UV detection is often performed at low wavelengths, such as 205 nm or 210 nm. sielc.comgoogle.com The optimization of flow rate and column temperature also plays a role in achieving sharp, well-resolved peaks. google.com

Table 1: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV at 210 nm | sielc.com |

| Flow Rate | 1.0 ml/min | sielc.com |

| Column Temperature | 15-25 °C | google.com |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) to provide significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. This makes UPLC particularly advantageous for the analysis of complex biological samples where numerous metabolites are present.

UPLC systems, such as the Dionex Ultimate 3000, can be used for the separation of metabolites on columns like the ACQUITY UPLC BEH Amide column. karger.com The use of smaller particle columns allows for faster separations without compromising resolution. sielc.com For instance, UPLC methods can significantly reduce run times, which is beneficial for high-throughput screening. In the context of amino acid analysis, UPLC coupled with derivatization has been shown to provide excellent peak shape and resolution. waters.com The enhanced sensitivity of UPLC is also a major advantage, allowing for the detection of low-abundance metabolites.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like N2-Formyl-L-arginine are non-volatile and thermally labile, necessitating a derivatization step to increase their volatility and stability for GC analysis. thermofisher.comsigmaaldrich.com

Derivatization involves a chemical reaction to modify the analyte's functional groups. semanticscholar.org For amino acids, common derivatization methods include silylation and acylation. thermofisher.comsemanticscholar.org Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens in the amino and carboxyl groups to form more volatile trimethylsilyl (B98337) (TMS) derivatives. thermofisher.com Another reagent, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), forms tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com Acylation, using reagents like pentafluoropropionic anhydride, is another effective derivatization strategy. nih.gov

Once derivatized, the compounds can be separated on a GC column, such as a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID) or a mass spectrometer. thermofisher.com GC-MS provides the added advantage of structural information, aiding in the confident identification of the analyte. sigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool in metabolomics due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with a separation technique like liquid chromatography, it offers a powerful platform for the analysis of N2-Formyl-L-arginine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detection capabilities of tandem mass spectrometry. This technique can be used for both targeted and untargeted analysis of metabolites. upf.edu

In a targeted analysis , the instrument is set to detect and quantify specific, known metabolites like N2-Formyl-L-arginine. This approach offers high sensitivity and specificity. creative-proteomics.com Multiple reaction monitoring (MRM) is a common scan mode used in targeted LC-MS/MS, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. mdpi.com This high degree of specificity allows for accurate quantification even in complex matrices. nih.gov

Untargeted analysis , on the other hand, aims to detect and identify as many metabolites as possible in a sample without a preconceived list. upf.edu This is useful for discovering novel biomarkers or understanding global metabolic changes. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are often used for untargeted studies to obtain accurate mass measurements, which aid in the identification of unknown compounds. karger.com

LC-MS/MS methods have been successfully applied to the analysis of a wide range of amino acids and their derivatives in various biological samples, including plasma and urine. upf.educreative-proteomics.comresearchgate.net

Table 2: Comparison of Targeted and Untargeted LC-MS/MS

| Feature | Targeted Analysis | Untargeted Analysis |

|---|---|---|

| Goal | Quantify specific, known metabolites | Identify as many metabolites as possible |

| Selectivity | High | Lower (initially) |

| Sensitivity | High | Generally lower than targeted |

| Typical MS Mode | Multiple Reaction Monitoring (MRM) | Full Scan, Data-Dependent MS/MS |

| Application | Biomarker validation, routine analysis | Biomarker discovery, pathway analysis |

For the most accurate and precise quantification of N2-Formyl-L-arginine, especially in complex biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard. researchgate.netnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.gov

The stable isotope-labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). ckisotopes.com Because the internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization, it effectively corrects for any sample loss or matrix effects. nih.gov

The concentration of the endogenous analyte is determined by measuring the ratio of the mass spectrometric response of the unlabeled analyte to that of the labeled internal standard. researchgate.net This ratio is then used to calculate the absolute concentration of the analyte in the original sample. IDMS provides the highest level of accuracy and precision and is considered a reference method for quantitative analysis. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Identification of Novel N2-Formyl-L-Arginine Metabolites and Adducts

High-resolution mass spectrometry (HRMS) is an indispensable tool for the discovery and identification of novel metabolites and adducts of N2-Formyl-L-arginine. Its high mass accuracy and resolving power enable the differentiation of isobars and provide confident elemental composition determination, which is crucial for identifying unknown compounds in complex biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for analyzing modified amino acids. researchgate.net In the context of N2-Formyl-L-arginine research, HRMS platforms like Orbitrap or time-of-flight (TOF) analyzers are employed. Untargeted metabolomic workflows, which aim to capture a global snapshot of the metabolome, can reveal previously uncharacterized derivatives of N2-Formyl-L-arginine. plos.org The process typically involves sample extraction, chromatographic separation, and HRMS analysis. The resulting data, containing thousands of spectral features, is then processed using advanced chemometrics to identify ions that are unique to or significantly altered in specific experimental conditions. plos.org

The identification of novel metabolites relies on accurate mass measurements to generate potential elemental formulas. Subsequent MS/MS fragmentation experiments are performed on the ion of interest. The resulting fragmentation pattern provides structural information, which is compared against spectral libraries or interpreted de novo to elucidate the chemical structure. For instance, the formyl group, guanidinium (B1211019) group, and amino acid backbone will yield characteristic neutral losses and product ions.

Furthermore, HRMS is critical for identifying adduction products, where N2-Formyl-L-arginine might covalently bind to other biomolecules, such as proteins or DNA. Protein glycation studies, a related field, have established robust methodologies using HRMS to identify and quantify sites of modification on proteins. researchgate.netresearchgate.net Similar approaches can be adapted for N2-Formyl-L-arginine. This involves the enzymatic digestion of a target protein, followed by LC-HRMS/MS analysis to identify peptides whose mass has increased by that of an N2-Formyl-L-arginine residue, minus a water molecule. The specific site of adduction can then be pinpointed by analyzing the fragmentation spectrum of the modified peptide. Isotope labeling techniques, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), can further enhance the quantitative analysis of these adducts. researchgate.net

| Parameter | Application in N2-Formyl-L-arginine Research | Reference Example |

| Accurate Mass Measurement | Determination of elemental composition for novel metabolites. | Used in untargeted metabolomics to distinguish pathologies in human plasma. plos.org |

| High Resolution | Separation of N2-Formyl-L-arginine from isobaric interferences. | Differentiates various glycation adducts in complex samples. researchgate.net |

| MS/MS Fragmentation | Structural elucidation of metabolites and localization of adducts on peptides. | Identifies specific sites of glycation on proteins. researchgate.net |

| Untargeted Metabolomics | Global profiling to discover new, previously unknown metabolic pathways. | Revealed disruptions in L-Arginine metabolism in disease states. plos.org |

Spectroscopic Methods in N2-Formyl-L-Arginine Research

Spectroscopic techniques provide invaluable information on the structural and dynamic properties of N2-Formyl-L-arginine. Methods like NMR, FTIR, and Raman spectroscopy offer complementary insights into its conformation, interactions, and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. researchgate.net For N2-Formyl-L-arginine, NMR can provide atomic-level insights into its preferred conformation and how it interacts with binding partners.

One-dimensional (1D) ¹H NMR spectra offer initial information on the chemical environment of protons in the molecule. The chemical shifts of the protons in the formyl group, the arginine side chain, and the alpha-carbon are sensitive to the local electronic structure and conformation.

Two-dimensional (2D) NMR experiments are essential for detailed structural analysis.

Correlation Spectroscopy (COSY) is used to identify spin-spin coupled protons, helping to assign resonances along the arginine backbone and side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. NOESY cross-peaks are crucial for determining the molecule's spatial conformation, including the orientation of the formyl group relative to the rest of the amino acid. ias.ac.in

NMR is also exceptionally well-suited for studying intermolecular interactions. When N2-Formyl-L-arginine binds to a protein or another biomolecule, changes in the NMR spectrum can be observed. Chemical shift perturbation (CSP) mapping involves monitoring the changes in the chemical shifts of N2-Formyl-L-arginine's resonances upon titration with a binding partner. beilstein-journals.org The protons showing the largest shifts are likely at or near the binding interface. This method was used to study the interaction of arginine with RNA, where specific changes in the RNA spectrum upon arginine binding revealed the details of the interaction. nih.gov Similarly, studying the N2-Formyl-L-arginine spectrum would reveal its binding mode.

| NMR Parameter | Information Gained for N2-Formyl-L-arginine | General Application Example |

| Chemical Shift | Electronic environment of each nucleus, sensitive to conformation and binding. | Used to monitor binding of ligands to proteins. beilstein-journals.org |

| Scalar Coupling (J-coupling) | Through-bond connectivity of atoms, confirms covalent structure. | Helps assign complex spectra in peptides. researchgate.net |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of nuclei, defines 3D structure. | Determines peptide conformations in solution. ias.ac.in |

| Chemical Shift Perturbation | Identifies atoms involved in molecular interactions. | Maps the binding site of arginine on an RNA molecule. nih.gov |

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are highly effective for functional group analysis and for studying structural changes.

A study of Nα-formyl-l-arginine monohydrate has provided detailed FTIR and Raman spectra. researchgate.net These spectra are characterized by specific absorption bands corresponding to the vibrations of its distinct functional groups.

Formyl Group: The C=O stretching vibration of the formyl group is a key identifier.

Guanidinium Group: The C=N stretching and NH₂ scissoring vibrations of the guanidinium group are prominent.

Carboxylate Group: The symmetric and asymmetric stretching vibrations of the COO⁻ group are characteristic.

Amine/Amide Groups: N-H stretching and bending vibrations are also present.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the observed vibrational bands can be achieved. core.ac.uk This vibrational fingerprint is unique to N2-Formyl-L-arginine and can be used for its identification in various samples.

Raman spectroscopy is particularly useful for studying aqueous solutions, as the Raman signal of water is weak. nih.gov This allows for the investigation of N2-Formyl-L-arginine in a more biologically relevant environment. Changes in the position and intensity of Raman bands can indicate changes in conformation or intermolecular interactions, such as hydrogen bonding.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for N2-Formyl-L-arginine |

| O-H Stretching (water) | 3200-3600 | Indicates hydration state. researchgate.net |

| N-H Stretching (Amide/Amine) | 3000-3400 | Confirms presence of amide and guanidinium groups. researchgate.netresearchgate.net |

| C-H Stretching | 2800-3000 | Relates to the aliphatic backbone. researchgate.net |

| C=O Stretching (Formyl) | ~1680 | Key indicator of the formyl modification. researchgate.net |

| C=N Stretching (Guanidinium) | 1600-1680 | Characteristic of the arginine side chain. core.ac.ukresearchgate.net |

| COO⁻ Asymmetric Stretch | ~1600 | Confirms the zwitterionic carboxylate group. researchgate.net |

| N-H Bending | 1500-1650 | Provides information on amide and amine structures. researchgate.net |

| COO⁻ Symmetric Stretch | ~1400 | Confirms the zwitterionic carboxylate group. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies

Development of Biosensors and Electrochemical Detection Systems for N2-Formyl-L-Arginine

While specific biosensors for N2-Formyl-L-arginine are not yet widely reported, the extensive research into biosensors for L-arginine provides a strong foundation for their development. nih.govresearchgate.netresearchgate.net These systems aim to provide rapid, sensitive, and selective detection, which is advantageous over time-consuming chromatographic methods. polyu.edu.hk

Enzyme-Based Biosensors: The most common strategy for L-arginine biosensors involves enzymes that specifically metabolize it. researchgate.net A hypothetical biosensor for N2-Formyl-L-arginine could be constructed using an enzyme that specifically recognizes and acts upon it, such as a putative "N2-formyl-L-arginine deiminase" or "oxidase." The reaction product would then be detected by a transducer. Common transduction methods include:

Amperometric Detection: Measures the current produced from the oxidation or reduction of an electroactive product. For example, if an oxidase enzyme is used, the consumption of O₂ or production of H₂O₂ can be monitored. mdpi.commdpi.com

Potentiometric Detection: Measures the change in potential at an electrode, often due to changes in pH or the concentration of specific ions like ammonium (B1175870) (NH₄⁺), which can be produced by enzymes like deiminases. nih.gov

Conductometric Detection: Measures the change in the electrical conductivity of the solution resulting from an enzymatic reaction that produces or consumes ions. mdpi.com

Electrochemical Detection: Direct electrochemical detection offers a route that does not require an enzyme. The feasibility depends on whether N2-Formyl-L-arginine itself is electrochemically active within a usable potential window. Research on NG-hydroxy-L-arginine, an intermediate in nitric oxide synthesis, has shown that it can be directly detected using cyclic voltammetry, with an oxidation peak at +355 mV on a glassy carbon electrode. nih.gov Similar studies would be needed to determine the electrochemical signature of N2-Formyl-L-arginine. If it is not readily oxidized or reduced, chemical modification of the electrode surface with nanoparticles or other catalysts could be explored to facilitate its detection, a strategy that has proven effective for L-arginine. rsc.org

The development of these sensors would involve optimizing parameters such as pH, buffer composition, and immobilization methods for the biological recognition element to ensure sensitivity, selectivity, and stability. mdpi.com

| Sensor Type | Principle | Potential Application for N2-Formyl-L-arginine |

| Amperometric Biosensor | Measures current from redox reaction of an enzymatic product (e.g., H₂O₂). mdpi.com | Detection based on a specific N2-formyl-L-arginine oxidase. |

| Potentiometric Biosensor | Measures potential change from ion production (e.g., NH₄⁺). nih.gov | Detection based on a specific N2-formyl-L-arginine deiminase. |

| Conductometric Biosensor | Measures change in solution conductivity due to ion flux. mdpi.com | Detection based on an enzymatic reaction altering ion concentration. |

| Direct Electrochemical Sensor | Measures current from direct oxidation/reduction of the analyte. nih.gov | Direct detection if N2-Formyl-L-arginine is electroactive, possibly on a modified electrode. rsc.org |

Chemical Synthesis and Derivatization Strategies for N2 Formyl L Arginine

Chemo-Enzymatic Synthesis Approaches for N2-Formyl-L-Arginine

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations on synthetic substrates. While enzymatic processes for modifying L-arginine exist, such as the synthesis of N2-(2-carboxyethyl)-L-arginine by its specific synthase in the clavulanic acid biosynthesis pathway, a dedicated enzyme that catalyzes the direct Nα-formylation of L-arginine has not been prominently described in the literature. wikipedia.org

The development of a chemo-enzymatic route for N2-Formyl-L-arginine would likely rely on the principles of "substrate engineering" or "enzyme engineering." In substrate engineering, L-arginine might be modified to be a better substrate for an existing acyltransferase. A more promising long-term approach is enzyme engineering, where an existing enzyme could be modified to accept L-arginine as a substrate and utilize a formyl donor. For instance, peptiligase variants, which have a broad substrate scope, can be used for various peptide couplings and could potentially be engineered for this specific formylation. uva.nl The use of enzymes could offer a highly stereoselective and environmentally benign pathway, avoiding the need for extensive protecting group strategies that are common in total chemical synthesis.

Total Chemical Synthesis Methods for N2-Formyl-L-Arginine and its Analogs

Total chemical synthesis provides a direct, albeit potentially complex, route to N2-Formyl-L-arginine and its analogs. The primary challenge in the chemical synthesis is the selective formylation of the α-amino group without reacting with the nucleophilic guanidinium (B1211019) group on the side chain.

A straightforward method for N-formylation of amino acids involves reacting the amino acid directly with formamide (B127407) at elevated temperatures (e.g., 90-100°C). google.com This process has been shown to be effective for various amino acids, including those with multiple amine groups like arginine, by adjusting the molar ratio of formamide accordingly. google.com More recent methodologies describe milder conditions, such as a peroxide-mediated N-formylation of amino acid esters via a radical decarboxylative coupling with glyoxylic acid, which produces only water and carbon dioxide as byproducts. chemrxiv.org

The synthesis of specific analogs of N2-Formyl-L-arginine typically requires a more controlled, multi-step approach involving protecting groups, a cornerstone of peptide synthesis. researchgate.net The guanidinium side chain of arginine is strongly basic and nucleophilic, necessitating protection during many chemical transformations.

Key steps for synthesizing N2-Formyl-L-arginine analogs generally include:

Protection of the Guanidino Group: The side chain is protected with acid-labile groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.com

Protection of the Carboxyl Group: The C-terminus is often protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent self-polymerization and unwanted side reactions.

Nα-Formylation: With other reactive sites masked, the free α-amino group can be selectively formylated using standard reagents like formic acid activated with a carbodiimide (B86325) or by using acetic formic anhydride.

Deprotection: The protecting groups are removed under specific conditions (e.g., strong acid like trifluoroacetic acid) to yield the final analog. peptide.com

This modular approach allows for the introduction of various modifications on the arginine backbone to create a library of analogs for structure-activity relationship studies. wikipedia.org

| Method | Formylating Agent | Key Features | Typical Substrate | Reference(s) |

| Direct Heating | Formamide | Simple, one-step process; requires elevated temperatures. | Free L-arginine | google.com |

| Peroxide-Mediated Coupling | Glyoxylic Acid | Mild, metal-free conditions; byproducts are only H₂O and CO₂. | L-arginine ester | chemrxiv.org |

| Protected Synthesis | Acetic Formic Anhydride | Multi-step; allows for synthesis of complex analogs; requires protecting groups. | Protected L-arginine | researchgate.netpeptide.com |

Design and Synthesis of N2-Formyl-L-Arginine-Based Research Probes

To investigate the biological roles and metabolic fate of N2-Formyl-L-arginine, specialized research probes can be synthesized. These probes incorporate reporter elements such as stable isotopes, affinity tags, or fluorophores.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. frontiersin.orgnih.gov N2-Formyl-L-arginine can be synthesized with isotopic labels to facilitate its detection and quantification by mass spectrometry.

The synthesis of labeled N2-Formyl-L-arginine can be achieved by utilizing commercially available isotopically enriched starting materials.

Strategies for Isotopic Labeling:

Labeling the Arginine Backbone: One can start with L-arginine that is uniformly labeled with ¹³C and/or ¹⁵N (e.g., L-Arginine-¹³C₆,¹⁵N₄). isotope.comisotope.comsigmaaldrich.com Applying the synthetic methods described in section 5.2 to this labeled precursor will yield N2-Formyl-L-arginine with the isotopic signature incorporated throughout its core structure.

Labeling the Formyl Group: Alternatively, the formyl group itself can be labeled. This is accomplished by using an isotopically labeled formylating agent, such as formic acid-¹³C or formic acid-d (²H). This approach is useful for tracking the transfer or metabolism of the formyl group specifically.

These labeled probes are invaluable for metabolic flux analysis, allowing researchers to follow the pathways involving N2-Formyl-L-arginine and understand its connections to broader metabolic networks, such as arginine metabolism, which is critical in many physiological and pathological states. frontiersin.orgnih.gov

| Labeling Strategy | Isotopic Precursor Example | Resulting Labeled Moiety | Primary Application | Reference(s) |

| Backbone Labeling | L-Arginine-¹³C₆,¹⁵N₄ | Arginine core | Tracing the complete molecule's metabolic fate | isotope.comisotope.comsigmaaldrich.com |

| Formyl Group Labeling | Formic acid-¹³C | Formyl group | Tracking formyl group transfer and metabolism | chemrxiv.org |

| Selective Backbone Labeling | L-Arginine (guanido-¹⁵N₂) | Guanidinium group | Probing reactions involving the side chain | chemie-brunschwig.ch |

For applications in biochemical assays and cellular imaging, N2-Formyl-L-arginine can be derivatized with affinity tags or fluorescent probes. rsc.org

Affinity Tags: An affinity tag, such as biotin (B1667282), allows for the selective isolation and detection of the molecule and its binding partners. bitesizebio.com The synthesis of a biotinylated N2-Formyl-L-arginine probe would typically involve:

Synthesizing N2-Formyl-L-arginine with the guanidino group protected.

Activating the free carboxylic acid group (e.g., using a carbodiimide).

Coupling the activated acid to a biotin molecule that has been modified with a linker containing a free amine group (e.g., biotin-PEG-amine).

Deprotecting the guanidino group to yield the final probe.

Fluorophores: A fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) can be attached to N2-Formyl-L-arginine to enable its visualization in cells or tissues by fluorescence microscopy. researchgate.net The synthetic strategy is similar to that for affinity tagging, where the fluorophore, functionalized with a reactive group, is conjugated to the N2-Formyl-L-arginine scaffold, typically at the C-terminus to minimize interference with the formylated N-terminus and guanidinium side chain. fluorofinder.com Such probes can be used to study cellular uptake, subcellular localization, and interactions with other biomolecules.

| Probe Type | Example Tag/Dye | Conjugation Site | Intended Use | Reference(s) |

| Affinity Probe | Biotin | Carboxylic acid | Pull-down assays, affinity purification | bitesizebio.com |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Carboxylic acid | Fluorescence microscopy, flow cytometry | fluorofinder.com |

| Affinity/Fluorescent | BODIPY Dye | Carboxylic acid | In-gel detection, cellular imaging |

Structural and Computational Studies of N2 Formyl L Arginine Interactions

Structural Biology of N2-Formyl-L-Arginine-Binding Proteins and Complexes

Structural biology provides critical insights into the three-dimensional architecture of molecules and their complexes, which is fundamental to understanding their function. However, dedicated studies on proteins that specifically bind N2-Formyl-L-arginine are not presently available in public databases.

X-ray Crystallography for Elucidating Binding Pockets and Conformational Changes

X-ray crystallography is a powerful technique used to determine the precise atomic and molecular structure of a crystal. In the context of protein-ligand interactions, this method can reveal the detailed geometry of a binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes the protein undergoes upon binding the ligand.

A thorough search of crystallographic databases and scientific literature did not yield any structures of proteins in complex with N2-Formyl-L-arginine. Consequently, there is no available data on its specific binding pockets or the conformational changes it might induce in a protein target.

Cryo-Electron Microscopy (Cryo-EM) for Large Ribonucleoprotein Assemblies Involving N2-Formyl-L-Arginine

Cryo-electron microscopy (Cryo-EM) is a technique suited for determining the structure of large and complex macromolecular assemblies, such as ribosomes and other ribonucleoprotein (RNP) complexes. If N2-Formyl-L-arginine were a component or ligand in such an assembly, cryo-EM could provide near-atomic resolution maps of its interactions within the complex.

Despite the theoretical involvement of formylated amino acids in the initiation of protein synthesis in some biological systems, no cryo-EM studies specifically identifying or detailing the role and interactions of N2-Formyl-L-arginine within large ribonucleoprotein assemblies have been published. ontosight.ai

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulation are computational tools that complement experimental methods by providing dynamic views of molecular interactions. These techniques can be used to study binding thermodynamics, predict interaction sites, and guide the design of new molecules.

Investigation of Binding Affinities and Molecular Recognition Principles

Molecular dynamics (MD) simulations and docking studies are commonly used to calculate the binding affinity (such as binding free energy) between a ligand and its protein target. These investigations help elucidate the principles of molecular recognition, including the roles of hydrogen bonds, electrostatic interactions, and hydrophobic effects.

No computational studies detailing the binding affinity or the specific molecular recognition principles between N2-Formyl-L-arginine and any protein target were found in the reviewed literature.

Prediction of Interaction Sites and Rational Design of N2-Formyl-L-Arginine Analogs

Computational methods can be employed to predict potential binding sites for a ligand on a protein surface. This information is invaluable for the rational design of analogs with improved affinity, selectivity, or other desired properties.

In the absence of a known protein target or existing structural data for N2-Formyl-L-arginine complexes, no research on the prediction of its interaction sites or the rational design of its analogs could be located.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanism Elucidation

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are advanced computational techniques used to study chemical reactions in complex environments like enzyme active sites. The QM method is applied to the small region where bond-breaking and bond-forming events occur, while the larger surrounding protein environment is treated with a more computationally efficient MM force field.

This approach is ideal for elucidating detailed reaction mechanisms, identifying transition states, and calculating activation energies. However, no published QM/MM studies on any enzymatic or chemical reaction directly involving N2-Formyl-L-arginine were identified.

Data Tables

As no detailed research findings on the structural and computational interactions of N2-Formyl-L-arginine are available, data tables for such findings cannot be generated. A table of the compound's basic chemical properties is provided below.

Table 1: Chemical Properties of N2-Formyl-L-arginine

| Property | Value | Source |

| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-formamidopentanoic acid | alfa-chemistry.com |

| Molecular Formula | C₇H₁₄N₄O₃ | alfa-chemistry.comnih.gov |

| Molecular Weight | 202.211 g/mol | alfa-chemistry.com |

| CAS Number | 93964-76-2 | alfa-chemistry.comnih.gov |

Compound Names Mentioned

Future Directions and Emerging Research Avenues for N2 Formyl L Arginine

Integration of N2-Formyl-L-Arginine Studies with Systems Biology and Multi-Omics Approaches

A comprehensive understanding of the biological role of N2-Formyl-L-arginine necessitates its study within the broader context of cellular networks. Systems biology, which integrates diverse high-throughput data, offers a powerful framework for this purpose. colostate.edu

Future research will likely focus on the application of multi-omics strategies to map the synthesis, degradation, and functional interactions of N2-Formyl-L-arginine. This includes:

Metabolomics: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy techniques can be employed for the targeted profiling of N2-Formyl-L-arginine and its precursors and catabolites in various biological samples. nih.govresearchgate.net Isotope tagging methods, such as using 13C-formic acid, could enhance the sensitivity and resolution of NMR-based detection of formylated amino metabolites. nih.gov Such studies could reveal the metabolic pathways influenced by the presence of this compound and identify conditions under which its levels are altered. For instance, metabolomic profiling has successfully identified other formylated compounds, like N-formyl-L-methionine, in the circulation of patients with septic shock, suggesting a potential role for such molecules in disease states. metabolomicsworkbench.orgmetabolomicsworkbench.org

Proteomics: The identification of proteins that are formylated on arginine residues is a key area for future investigation. Mass spectrometry-based proteomics is the method of choice for the site-specific and quantitative analysis of post-translational modifications (PTMs), including formylation. creative-proteomics.commtoz-biolabs.com The development of enrichment strategies, potentially using specific antibodies, will be crucial for detecting low-abundance formylated proteins. mtoz-biolabs.com Understanding which proteins are subject to this modification will provide critical insights into the functional consequences of N2-formylation.

Integrated Multi-Omics Analysis: The integration of metabolomic, proteomic, transcriptomic, and genomic data will be essential for constructing comprehensive models of the cellular processes involving N2-Formyl-L-arginine. nih.govnih.gov This systems-level approach can help to uncover the regulatory networks that control the synthesis and signaling functions of N2-Formyl-L-arginine and how these networks are perturbed in disease. nih.govresearchgate.net

Table 1: Potential Multi-Omics Approaches for N2-Formyl-L-Arginine Research

| Omics Approach | Objective | Potential Techniques | Expected Outcomes |

| Metabolomics | To quantify N2-Formyl-L-arginine and related metabolites in biological samples. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.govresearchgate.net | Identification of metabolic pathways involving N2-Formyl-L-arginine and conditions affecting its abundance. |

| Proteomics | To identify proteins with N-formyl-arginine modifications and their sites of formylation. | High-Resolution Mass Spectrometry with enrichment techniques (e.g., immunoaffinity). creative-proteomics.commtoz-biolabs.com | A catalog of formylated proteins, providing clues to the functional roles of this modification. |

| Transcriptomics | To identify genes whose expression is altered in response to N2-Formyl-L-arginine. | RNA-Sequencing (RNA-Seq). | Understanding the downstream signaling effects of N2-Formyl-L-arginine on gene expression. |

| Genomics | To identify genes responsible for the synthesis and recognition of N2-Formyl-L-arginine. | Genome-Wide Association Studies (GWAS), CRISPR-based screening. | Discovery of novel enzymes (e.g., formyltransferases) and receptors for N2-Formyl-L-arginine. |

Genetic Engineering and Synthetic Biology for Modulation of N2-Formyl-L-Arginine Pathways

The fields of genetic engineering and synthetic biology offer powerful tools for both studying and harnessing the pathways related to N2-Formyl-L-arginine. Future research in this area will likely proceed along two main fronts: elucidating the enzymatic machinery responsible for its synthesis and creating engineered systems for its production and utilization.

Identification and Characterization of N-Formyltransferases: A critical step will be the identification of the enzyme or enzymes responsible for the N-formylation of L-arginine. While formyltransferases that act on other substrates, such as methionyl-tRNA and sugars, are known, the specific enzyme for L-arginine has yet to be characterized. wisc.eduwikipedia.orgnih.gov Future work could involve screening uncharacterized formyltransferases for activity towards L-arginine or using protein engineering to alter the substrate specificity of known enzymes. nih.govnsf.gov

Engineered Biosynthesis: Once the relevant enzymes are identified, synthetic biology approaches can be used to construct microbial strains, such as E. coli, that are capable of producing N2-Formyl-L-arginine. frontiersin.org This would involve the assembly of a synthetic metabolic pathway, potentially drawing on enzymes from different organisms. Such engineered microbes would be invaluable for producing sufficient quantities of N2-Formyl-L-arginine for research and for exploring its potential biotechnological applications.

Genetic Code Expansion: Advanced synthetic biology techniques could be used to incorporate N2-Formyl-L-arginine directly into proteins at specific sites. This involves engineering orthogonal translation systems, where a unique tRNA and its corresponding aminoacyl-tRNA synthetase are designed to recognize N2-Formyl-L-arginine and incorporate it in response to a designated codon. nih.govbitesizebio.com This would allow for the creation of novel proteins with unique chemical properties and functions.

Table 2: Genetic and Synthetic Biology Strategies for N2-Formyl-L-Arginine

| Strategy | Description | Key Technologies | Potential Application |

| Enzyme Discovery and Engineering | Identifying and characterizing the native N-formyltransferase for L-arginine, or engineering existing formyltransferases to have this activity. nih.govnsf.gov | Gene cloning, protein expression and purification, enzyme kinetics, protein engineering. | Unraveling the natural biosynthetic pathway of N2-Formyl-L-arginine. |

| Metabolic Engineering | Creating microbial strains (e.g., E. coli) that overproduce N2-Formyl-L-arginine. frontiersin.org | Synthetic pathway design, gene expression optimization, fermentation technology. | Scalable production of N2-Formyl-L-arginine for research and industrial use. |

| Genetic Code Expansion | Developing an orthogonal translation system to incorporate N2-Formyl-L-arginine into proteins at specific sites. nih.govbitesizebio.com | Orthogonal tRNA/synthetase pairs, codon reassignment. | Creation of novel proteins and biomaterials with unique properties. |

Development of Advanced Biochemical Tools and Assays Based on N2-Formyl-L-Arginine

Progress in understanding the biological roles of N2-Formyl-L-arginine will be greatly accelerated by the development of specific and sensitive tools for its detection and quantification.

Specific Antibodies: The generation of polyclonal or monoclonal antibodies that specifically recognize the N-formyl-L-arginine moiety will be a significant advancement. tandfonline.com These antibodies could be used in a variety of standard laboratory techniques, including:

ELISA (Enzyme-Linked Immunosorbent Assay): For the high-throughput quantification of N2-Formyl-L-arginine in biological fluids.

Western Blotting: To detect proteins that have been post-translationally modified with N-formyl-L-arginine.

Immunohistochemistry: To visualize the localization of N2-Formyl-L-arginine in tissues.

Fluorescent Biosensors: The design of genetically encoded biosensors could allow for the real-time monitoring of N2-Formyl-L-arginine dynamics within living cells. These biosensors could be based on Förster Resonance Energy Transfer (FRET), where the binding of N2-Formyl-L-arginine to a specific receptor domain induces a conformational change that alters the FRET signal. nih.gov Similar biosensors have been developed for other small molecules and for detecting formylated peptides. ccspublishing.org.cn

Novel Chromatographic and Mass Spectrometric Methods: Further refinement of analytical techniques will be necessary for the robust quantification of N2-Formyl-L-arginine, especially in complex biological matrices. creative-proteomics.comnih.govnih.gov This includes the development of optimized liquid chromatography methods for its separation from other amino acids and the use of tandem mass spectrometry for its unambiguous identification and quantification. nih.govnih.gov

Table 3: Prospective Biochemical Tools for N2-Formyl-L-Arginine Research

| Tool/Assay | Principle of Operation | Potential Application |

| Specific Antibodies | Recognition of the N-formyl-L-arginine structure. tandfonline.com | Quantification in fluids (ELISA), detection in proteins (Western Blot), and localization in tissues (Immunohistochemistry). |

| FRET-Based Biosensors | Ligand-induced conformational change in a sensor protein leads to a change in fluorescence. nih.gov | Real-time imaging of N2-Formyl-L-arginine concentration changes in living cells. |

| Advanced LC-MS/MS | High-resolution separation and specific detection based on mass-to-charge ratio and fragmentation patterns. creative-proteomics.comnih.gov | Accurate and sensitive quantification of N2-Formyl-L-arginine in complex biological samples. |

Interdisciplinary Research Exploring the Broader Biological Context of N2-Formyl-L-Arginine

The full biological significance of N2-Formyl-L-arginine is likely to be revealed through interdisciplinary research that connects its biochemistry to broader physiological and pathological processes.

Immunology and Host-Pathogen Interactions: N-formylated peptides, which are produced by bacteria and released from damaged mitochondria, are potent chemoattractants for immune cells and act as damage-associated molecular patterns (DAMPs). nih.govmdpi.com They are recognized by formyl peptide receptors (FPRs) on immune cells like neutrophils, triggering inflammatory responses. nih.govfrontiersin.orgnih.gov Future research should investigate whether N2-Formyl-L-arginine can also act as a signaling molecule in the immune system, potentially modulating the response to infection or injury. Given that L-arginine metabolism is crucial in host-pathogen interactions, the formylation of arginine could represent a novel regulatory mechanism in this context. oup.com

Neurobiology: L-arginine is a precursor to nitric oxide (NO), a key neurotransmitter. Alterations in arginine metabolism have been implicated in various neurological conditions. It would be pertinent to explore whether N2-Formyl-L-arginine is present in the nervous system and if it has any neuromodulatory activity, perhaps by influencing NO signaling or by interacting with its own set of receptors.

Biomaterials and Tissue Engineering: Arginine-based biomaterials are being developed for applications such as wound healing and drug delivery, owing to their biocompatibility and ability to promote tissue regeneration. ccspublishing.org.cnacs.orgresearchgate.netresearchgate.net The introduction of a formyl group to arginine could alter its chemical properties in ways that might be advantageous for the design of novel biomaterials. For example, the formyl group could be used as a chemical handle for cross-linking or for the attachment of other molecules, or it might modulate the inflammatory response to an implanted material.

Table 4: Potential Interdisciplinary Research Areas for N2-Formyl-L-Arginine

| Field | Research Question | Potential Significance |

| Immunology | Does N2-Formyl-L-arginine interact with formyl peptide receptors or other immune receptors? nih.govfrontiersin.org | Discovery of a novel endogenous modulator of inflammation and innate immunity. |

| Host-Pathogen Interaction | Is N2-Formyl-L-arginine produced by pathogens or the host during infection, and does it influence the outcome? oup.com | Identification of a new factor in the complex interplay between microbes and their hosts. |

| Neurobiology | Is N2-Formyl-L-arginine present in the brain, and does it affect neuronal signaling? | Uncovering a new player in the regulation of neural function and potential new therapeutic targets for neurological disorders. |

| Biomaterials Science | Can the incorporation of N2-Formyl-L-arginine into biomaterials improve their properties for applications like wound healing? ccspublishing.org.cnacs.org | Development of next-generation biomaterials with enhanced therapeutic efficacy and controlled biological responses. |

Q & A

Q. Basic Research Focus

- Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, with formylation achieved via reaction with formic acid/acetic anhydride. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification .